Steroid antagonist, 2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Steroid antagonist, 2 is a compound that functions by inhibiting the activity of steroid hormones. Steroid hormones are derivatives of cholesterol and play crucial roles in various physiological processes, including metabolism, immune response, and reproductive functions. Steroid antagonists are used to block the effects of these hormones, making them valuable in treating conditions like hormone-dependent cancers, cardiovascular diseases, and other disorders related to steroid hormone imbalance .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of steroid antagonist, 2 typically involves multiple steps, starting from a steroidal precursor. The process often includes functional group modifications, such as hydroxylation, oxidation, and esterification. Specific reagents and catalysts are used to achieve the desired transformations.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques such as chromatography and crystallization. The choice of solvents, catalysts, and reaction conditions is critical to achieving consistent quality and minimizing production costs .

Analyse Chemischer Reaktionen

Types of Reactions

Steroid antagonist, 2 undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes using oxidizing agents.

Reduction: Reduction of ketones or aldehydes to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Replacement of functional groups with other substituents, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum oxide.

Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in the starting material and the reagents used. For example, oxidation of a hydroxyl group in this compound might yield a ketone, while reduction of a ketone might produce an alcohol .

Wissenschaftliche Forschungsanwendungen

Reproductive Health

RU486 is widely recognized for its role in medical abortion. Clinical studies have demonstrated its effectiveness when used in combination with prostaglandins. A systematic review found that the combination resulted in a success rate exceeding 95% in terminating early pregnancies . Furthermore, it has potential applications in treating conditions like endometriosis by inhibiting progesterone's effects on endometrial tissue.

Endocrine Disorders

In cases of Cushing's syndrome, where there is an overproduction of cortisol, steroid antagonists like RU486 can help normalize cortisol levels. Research indicates that treatment with RU486 can lead to a significant reduction in symptoms and improve quality of life for patients .

Research Findings

Recent studies have explored the broader implications of steroid antagonists beyond reproductive health and endocrine disorders:

- Asthma Management : Research indicates that dual therapy involving corticosteroids and DP2 antagonists may diminish the effectiveness of DP2 antagonism due to corticosteroids suppressing endogenous prostaglandin D2 levels . This highlights the complex interplay between different types of hormonal therapies.

- Cancer Research : Investigations into the role of steroid antagonists in cancer treatment have shown promise. For example, studies suggest that blocking glucocorticoid receptors may enhance the efficacy of certain chemotherapeutic agents .

Case Study 1: Medical Abortion

A clinical trial involving over 1,000 women demonstrated that a regimen combining RU486 with a prostaglandin analog resulted in successful abortion rates of 95% or higher within 24 hours post-administration . This case study underscores the efficacy and safety profile of steroid antagonists in reproductive health.

Case Study 2: Cushing's Syndrome

In a cohort study involving patients with Cushing's syndrome treated with RU486, participants reported significant improvements in symptoms such as weight gain and hypertension after three months of treatment. The study concluded that RU486 effectively reduces cortisol levels and alleviates associated symptoms .

Data Table: Applications of Steroid Antagonist, 2

| Application Area | Compound Used | Mechanism | Clinical Outcome |

|---|---|---|---|

| Reproductive Health | RU486 | Progesterone receptor antagonist | High success rate in medical abortion (95%+) |

| Endocrine Disorders | RU486 | Glucocorticoid receptor antagonist | Symptom relief in Cushing's syndrome |

| Asthma Management | DP2 Antagonist + Corticosteroids | Dual therapy effect | Mixed results; corticosteroids may reduce efficacy |

| Cancer Treatment | Various | Glucocorticoid receptor blockade | Enhanced efficacy of chemotherapeutics |

Wirkmechanismus

Steroid antagonist, 2 exerts its effects by binding to steroid hormone receptors, thereby preventing the natural hormones from activating these receptors. This inhibition can occur through competitive binding at the receptor site or by altering the receptor’s conformation, rendering it inactive. The molecular targets include receptors for estrogen, androgen, glucocorticoid, and mineralocorticoid hormones. The pathways involved often include modulation of gene expression and inhibition of hormone-mediated signaling cascades .

Vergleich Mit ähnlichen Verbindungen

Steroid antagonist, 2 can be compared with other steroid antagonists such as:

Spironolactone: A mineralocorticoid receptor antagonist used to treat conditions like hypertension and heart failure.

Tamoxifen: An estrogen receptor antagonist used in the treatment of breast cancer.

Flutamide: An androgen receptor antagonist used in the treatment of prostate cancer

Uniqueness

What sets this compound apart from these compounds is its specific binding affinity and selectivity for certain steroid hormone receptors, which can result in fewer side effects and improved therapeutic outcomes in certain conditions .

Similar Compounds

- Spironolactone

- Tamoxifen

- Flutamide

- Eplerenone

- Mifepristone

Biologische Aktivität

Steroid antagonists play a crucial role in modulating the biological activities of steroid hormones by blocking their receptors. This article focuses on the biological activity of "Steroid antagonist, 2," examining its mechanisms, therapeutic applications, and research findings.

Overview of Steroid Antagonists

Steroid antagonists are compounds that bind to steroid hormone receptors but do not activate them, effectively inhibiting the action of endogenous hormones. They are utilized in various clinical settings, particularly in conditions exacerbated by steroid hormones, such as certain cancers and inflammatory diseases.

The biological activity of steroid antagonists often involves complex interactions at the molecular level. For instance, they can induce conformational changes in hormone receptors that prevent receptor activation despite binding. This mechanism is critical in understanding how antagonists can exert both antagonistic and sometimes partial agonistic effects depending on the cellular context and the presence of co-regulators .

1. Mineralocorticoid Receptor Antagonism

A prominent study investigated the effectiveness of mineralocorticoid receptor (MR) antagonists in treating steroid-induced central serous chorioretinopathy (CSC). The study involved 15 patients who were treated with spironolactone, a well-known MR antagonist. Results indicated that 82.4% of treated eyes showed complete resolution of subretinal fluid (SRF) without discontinuation of systemic steroids, demonstrating significant therapeutic potential .

| Parameter | Value |

|---|---|

| Number of patients (eyes) | 15 (17) |

| Mean age (years) | 49.24 ± 7.70 |

| Symptom duration (months) | 4.00 ± 3.04 |

| Spironolactone dose (mg) | 50 |

| Follow-up duration (months) | 17.09 ± 6.40 |

This study highlights the potential for MR antagonists to manage conditions related to steroid use effectively.

2. Neuroprotective and Anti-inflammatory Activities

Research has also explored the anti-inflammatory and neuroprotective properties of various steroid derivatives. A study on new bioactive steroids demonstrated their ability to inhibit cyclooxygenase (COX) activity and reduce inflammation markers like TNFα and NFkB target cytokines . These findings suggest that certain steroid antagonists may have broader therapeutic applications beyond traditional uses.

| Compound | COX Inhibition (%) | Neuroprotective Activity |

|---|---|---|

| SCA | Moderate | High |

| SCB | High | Moderate |

These results indicate that modifications to steroid structures can enhance their biological activity, providing insights for future drug development.

Eigenschaften

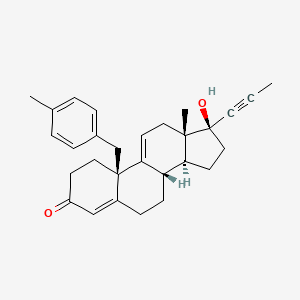

Molekularformel |

C29H34O2 |

|---|---|

Molekulargewicht |

414.6 g/mol |

IUPAC-Name |

(8S,10R,13S,14S,17S)-17-hydroxy-13-methyl-10-[(4-methylphenyl)methyl]-17-prop-1-ynyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C29H34O2/c1-4-14-29(31)17-13-25-24-10-9-22-18-23(30)11-16-28(22,26(24)12-15-27(25,29)3)19-21-7-5-20(2)6-8-21/h5-8,12,18,24-25,31H,9-11,13,15-17,19H2,1-3H3/t24-,25-,27-,28+,29-/m0/s1 |

InChI-Schlüssel |

NSUUUQRFPXZFLI-ZPCMSWJYSA-N |

Isomerische SMILES |

CC#C[C@@]1(CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)CC[C@@]43CC5=CC=C(C=C5)C)C)O |

Kanonische SMILES |

CC#CC1(CCC2C1(CC=C3C2CCC4=CC(=O)CCC43CC5=CC=C(C=C5)C)C)O |

Synonyme |

RU 43044 RU-43044 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.